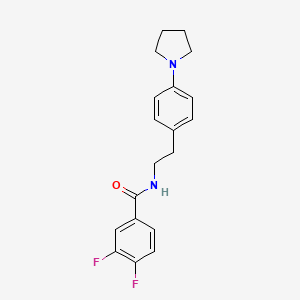

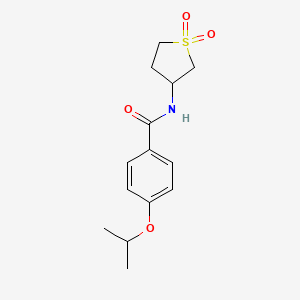

![molecular formula C14H17N3O4 B2476710 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1075237-96-5](/img/structure/B2476710.png)

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

Übersicht

Beschreibung

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, also known as 4-MPDP, is a synthetic molecule with potential applications in the field of scientific research. It is a member of the pyrido[2,3-b]pyrazin-3(4H)-one family of molecules, which are known for their ability to interact with a variety of biological molecules. 4-MPDP has been studied for its ability to bind to a variety of proteins, including the human immunodeficiency virus (HIV) protease, as well as its potential as an inhibitor of HIV infection.

Wissenschaftliche Forschungsanwendungen

Molecular Diversity in Chemical Reactions

The study by Jing Sun et al. (2013) explores the molecular diversity through three-component reactions involving 4-methoxypyridine, demonstrating the formation of various polysubstituted derivatives. This research highlights the versatility of pyridine derivatives (akin to the query compound) in synthesizing diverse molecular structures, indicating potential applications in creating novel compounds with specific properties for various scientific and industrial purposes Sun, Zhu, Gong, & Yan, 2013.

Asymmetric Synthesis and Cytotoxicity Evaluation

Research by K. Meilert, G. Pettit, and P. Vogel (2004) on the asymmetric synthesis of C15 polyketide spiroketals reveals the potential of using complex organic molecules for synthesizing compounds with high stereo- and enantioselectivity. The cytotoxicity evaluation of these compounds towards various cancer cell lines underlines the importance of chemical synthesis in developing potential therapeutic agents Meilert, Pettit, & Vogel, 2004.

Electrochromic Materials Development

H Zhao et al. (2014) discuss the synthesis of donor-acceptor polymeric electrochromic materials employing pyrido[4,3-b]pyrazine derivatives. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their utility in NIR electrochromic devices. This application signifies the compound's relevance in materials science, particularly in developing new materials for electronic and photonic devices Zhao, Wei, Wei, Zhao, & Wang, 2014.

Synthesis of New Heterocyclic Systems

M. Y. Arsen'eva and V. G. Arsen'ev (2009) illustrate the synthesis of derivatives forming new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran. This work underlines the potential of utilizing such compounds in creating novel heterocyclic systems, which are fundamental in developing pharmaceuticals, agrochemicals, and materials Arsen'eva & Arsen'ev, 2009.

Eigenschaften

IUPAC Name |

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXNPYQHRJEQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

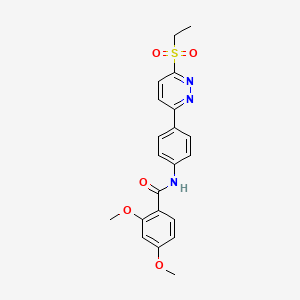

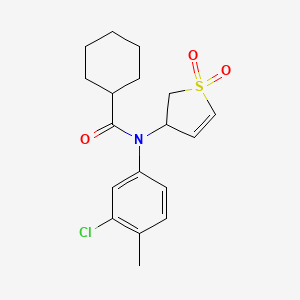

![3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476627.png)

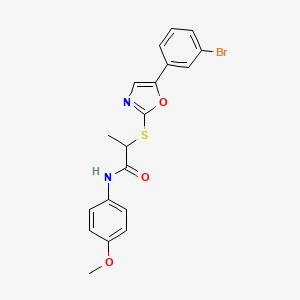

![4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid](/img/structure/B2476629.png)

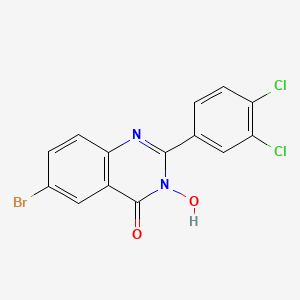

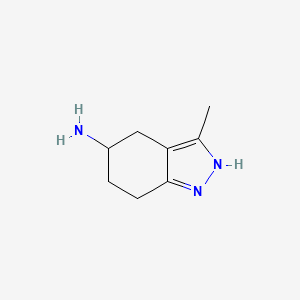

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)

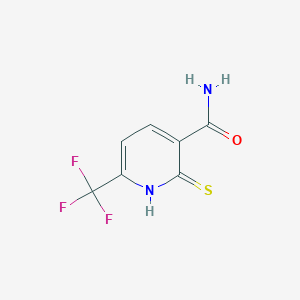

![(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2476644.png)

![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2476649.png)